Lipsovir

Herpes labialis Ulcer prevention Combination therapy

Lipsovir (ME‑609, Xerese, Xerclear) is an FDA‑approved 5% acyclovir + 1% hydrocortisone combination cream that uniquely combines antiviral DNA‑polymerase inhibition with host‑inflammatory suppression. In a 1,443‑patient phase III trial, Lipsovir increased non‑ulcerative recurrence rate to 42% vs. 35% for acyclovir monotherapy (p=0.014) and reduced cumulative lesion area by 25% vs. acyclovir alone. Its label is the only topical herpes labialis product to carry the claim “reduce the likelihood of ulcerative cold sores.” Ideal as a reference standard for investigational anti‑HSV or anti‑inflammatory therapies.

Molecular Formula C29H41N5O8
Molecular Weight 587.7 g/mol
CAS No. 439279-66-0
Cat. No. B1665005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipsovir
CAS439279-66-0
SynonymsAcyclovir mixture with hydrocortisone;  ME 609;  ME-609;  ME609;  Lipsovir;  Xerese; 
Molecular FormulaC29H41N5O8
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N
InChIInChI=1S/C21H30O5.C8H11N5O3/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;3,14H,1-2,4H2,(H3,9,11,12,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1
InChIKeyMDCGTBRYRLWFJI-WDCKKOMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lipsovir (Acyclovir 5% / Hydrocortisone 1% Cream): Topical Antiviral-Anti-Inflammatory Combination for Recurrent Herpes Labialis (Cold Sores)


Lipsovir (also known as ME-609, Xerese, or Xerclear) is a topical cream containing 5% acyclovir (an antiviral nucleoside analog) and 1% hydrocortisone (a corticosteroid) in a proprietary vehicle base, developed by Medivir AB and initially approved by the FDA in 2009 [1]. It is indicated for the early treatment of recurrent herpes labialis (HSL) in adults and children 6 years of age and older to reduce the likelihood of ulcerative cold sores and to shorten lesion healing time [2]. The product's differentiation stems from its dual-action mechanism: acyclovir inhibits viral DNA polymerase, suppressing HSV replication, while hydrocortisone mitigates the host inflammatory response, which is a key driver of lesion progression in recurrent disease [3].

Why Lipsovir Cannot Be Substituted with Generic Acyclovir 5% Cream Alone


Substitution with generic acyclovir 5% monotherapy cream fails to replicate the clinical differentiation of Lipsovir because the pathophysiology of recurrent herpes labialis involves a substantial host inflammatory component that antiviral-only agents do not address [1]. In a randomized, double-blind, active- and vehicle-controlled phase III trial (N=1,443), Lipsovir demonstrated a statistically significant reduction in the proportion of patients developing ulcerative lesions compared to acyclovir alone (42% nonulcerative recurrences vs. 35% for acyclovir, p=0.014), a benefit attributable to the addition of hydrocortisone [2]. Furthermore, Lipsovir reduced cumulative lesion area by 25% compared to acyclovir alone (p<0.05) and by 50% compared to placebo (p<0.0001) [3]. The FDA-approved label for Lipsovir uniquely includes the claim to 'reduce the likelihood of ulcerative cold sores' — a preventive indication that no topical acyclovir monotherapy product carries, reflecting the compound's distinct clinical evidence package [2].

Lipsovir vs. Acyclovir Alone: Quantitative Head-to-Head Evidence for Scientific Selection


Ulcerative Lesion Prevention: Superiority Over Acyclovir Monotherapy

Lipsovir prevented the development of ulcerative cold sores in a significantly higher proportion of patients compared to topical acyclovir 5% monotherapy [1]. This represents the only topical therapy with a proven preventive effect on cold sore ulceration [2].

Herpes labialis Ulcer prevention Combination therapy

Cumulative Lesion Area Reduction: 25% Improvement Over Acyclovir Alone

Using a novel composite endpoint of cumulative lesion area — integrating episode duration, lesion size, and ulceration status — Lipsovir demonstrated a 25% reduction compared to acyclovir 5% cream alone [1]. This endpoint captures the total disease burden more comprehensively than healing time alone.

Composite efficacy endpoint Lesion burden Pharmacoeconomics

FDA-Approved Label Differentiation: Unique 'Reduce Likelihood' Indication

Lipsovir is the only topical product for recurrent herpes labialis with an FDA-approved label that includes the claim to 'reduce the likelihood of ulcerative cold sores' [1]. Topical acyclovir monotherapy products (e.g., Zovirax cream) are approved solely for 'treatment' and carry no preventive claim [2].

Regulatory differentiation FDA label Procurement advantage

Safety and Tolerability Profile: Comparable to Acyclovir Alone

In the pivotal phase III trial, the frequency and nature of adverse events were similar between the Lipsovir group, the acyclovir alone group, and the placebo group [1]. The addition of 1% hydrocortisone did not increase the incidence of local application-site reactions or systemic corticosteroid-related side effects.

Adverse events Tolerability Risk-benefit

Healing Time Reduction: Comparable Antiviral Activity to Acyclovir Alone

Lipsovir demonstrates antiviral efficacy equivalent to acyclovir 5% cream alone in reducing the healing time of ulcerative lesions that do develop despite treatment [1]. This confirms that the addition of hydrocortisone does not compromise the established antiviral activity of acyclovir.

Lesion healing Antiviral efficacy Equivalence

Secondary Recurrence and Viral Shedding Reduction vs. Placebo

Lipsovir reduced the frequency of secondary herpes recurrences and the proportion of patients with positive viral cultures compared to placebo [1]. While the difference between Lipsovir and acyclovir alone was not statistically significant for these measures, the combination showed numerical trends toward lower recurrence and shedding rates.

Secondary recurrence Viral shedding Transmission risk

Optimal Use Cases for Lipsovir: Clinical, Formulary, and Research Applications Based on Differentiating Evidence


Clinical Use: Early Abortive Therapy for High-Frequency Recurrence Patients

Patients who experience frequent (>5 episodes per year) or severe recurrent herpes labialis are optimal candidates for Lipsovir due to its unique ability to prevent ulcerative lesions [1]. The 42% nonulcerative recurrence rate vs. 35% for acyclovir alone translates to approximately one in three treated episodes avoiding painful ulceration [2]. Early initiation at prodrome (tingling/itching) maximizes the preventive effect [3].

Formulary Decision-Making: Justifying Tier Placement Based on Unique Label Claim

Pharmacy and Therapeutics (P&T) committees can justify preferential formulary placement or coverage of Lipsovir based on its FDA-approved indication to 'reduce the likelihood of ulcerative cold sores' — a claim absent from generic acyclovir 5% cream labels [1]. This regulatory distinction, coupled with the 25% reduction in cumulative lesion area vs. acyclovir alone [2], provides a defensible rationale for differentiating coverage policies and patient access.

Clinical Research: Benchmark Comparator for Novel Topical Antiviral-Anti-Inflammatory Combinations

Lipsovir (ME-609) serves as an established, FDA-approved reference standard for investigational topical therapies targeting recurrent herpes labialis [1]. Its well-characterized efficacy profile — including the novel cumulative lesion area endpoint [2] — makes it an appropriate active comparator in randomized controlled trials of new antiviral, anti-inflammatory, or device-based interventions. Researchers can leverage existing phase III data to power sample size calculations and select appropriate efficacy endpoints.

Procurement Strategy: Value-Based Contracting and Outcome-Linked Agreements

Procurement professionals can utilize the quantitative head-to-head data (e.g., +7% absolute increase in nonulcerative episodes vs. acyclovir alone, 25% reduction in cumulative lesion area) to negotiate value-based pricing or outcomes-based contracts with manufacturers [1]. The ability to prevent ulcerative lesions — a patient-centered outcome with clear quality-of-life implications — provides a tangible metric for performance-linked reimbursement arrangements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipsovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.